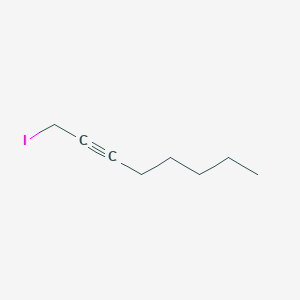

1-Iodooct-2-yne

Description

Structure

3D Structure

Properties

CAS No. |

34498-14-1 |

|---|---|

Molecular Formula |

C8H13I |

Molecular Weight |

236.09 g/mol |

IUPAC Name |

1-iodooct-2-yne |

InChI |

InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 |

InChI Key |

ZGXTTXXIZMBGIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Iodooct 2 Yne

Evolution of 1-Iodoalkyne Synthesis

The preparation of 1-iodoalkynes has progressed from traditional methods, which often required harsh conditions, to more refined and milder techniques. rsc.orgorganic-chemistry.org Key historical approaches include direct iodination of terminal alkynes and strategies involving pre-formed metal acetylides. rsc.orgnih.gov

Direct Iodination Techniques

Direct iodination involves the reaction of a terminal alkyne, a molecule with a carbon-carbon triple bond at the end of a chain, with an iodine source. rsc.orgnih.gov This method is desirable because it directly converts a readily available starting material into the desired product. rsc.orgnih.gov Various iodinating reagents and conditions have been explored to achieve this transformation efficiently.

Common reagents for direct iodination include molecular iodine (I₂) in the presence of a base, and N-iodosuccinimide (NIS) often paired with a catalyst. rsc.orgrsc.org For instance, systems like I₂ with a base such as 4-dimethylaminopyridine (B28879) (DMAP) have been used. mdpi.com More recent developments have focused on using NIS with various catalysts to improve yields and reaction conditions. mdpi.comrsc.orgrsc.org Acetic acid has been shown to activate NIS, providing a metal-free and highly chemoselective method for the direct iodination of terminal alkynes. organic-chemistry.orgthieme-connect.com

The reaction mechanism for direct iodination can vary. For example, electrophilic iodination can occur where a source of "positive iodine" attacks the electron-rich triple bond. mdpi.comunirioja.es In some cases, an intermediate iodonium (B1229267) ion is proposed to form. unirioja.es

Strategies Involving Metal Acetylides

An alternative and historically significant strategy for synthesizing 1-iodoalkynes involves the use of metal acetylides. rsc.orgnih.gov This method typically involves two steps: first, the terminal alkyne is deprotonated with a strong base, such as an organolithium reagent (like n-butyllithium) or a Grignard reagent, to form a metal acetylide. nih.gov This metal acetylide is then reacted with an iodine source, like molecular iodine, to yield the 1-iodoalkyne.

While effective, this approach can be limited by the need for strong bases and strictly anhydrous (water-free) conditions. organic-chemistry.org The use of such reagents can also present challenges in terms of functional group tolerance, meaning that other parts of the molecule might react undesirably. rsc.org

Optimized Synthesis of 1-Iodooct-2-yne

Recent research has focused on developing more efficient, milder, and environmentally friendly methods for the synthesis of this compound and other 1-iodoalkynes. These advancements include the use of transition metal catalysts and greener reaction systems.

Development of Palladium and Copper-Catalyzed Cross-Coupling Methods (e.g., Sonogashira Coupling)

While the Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide using a palladium and copper co-catalyst, it is not a direct method for synthesizing this compound from oct-2-yne. wikipedia.orggold-chemistry.orgorganic-chemistry.org However, the principles of transition metal catalysis are central to modern organic synthesis. In the context of 1-iodoalkyne synthesis, copper catalysts are particularly relevant. For example, copper(I) iodide (CuI) has been used in conjunction with other reagents to facilitate the iodination of terminal alkynes. organic-chemistry.orgorganic-chemistry.org One notable method involves treating a terminal alkyne with (diacetoxyiodo)benzene (B116549), potassium iodide (KI), and a catalytic amount of CuI. organic-chemistry.org This system provides good to excellent yields under mild conditions. organic-chemistry.org

The Sonogashira reaction itself utilizes a terminal alkyne as one of the coupling partners. wikipedia.org Therefore, this compound, once synthesized, could potentially be a substrate in subsequent cross-coupling reactions, though this falls outside the scope of its synthesis.

Exploration of Milder Reagent Systems (e.g., NIS/AgNO₃)

A significant advancement in the synthesis of 1-iodoalkynes has been the development of milder and more selective reagent systems. rsc.org The combination of N-iodosuccinimide (NIS) and a silver salt, such as silver nitrate (B79036) (AgNO₃), is a prime example. rsc.org This system offers a less harsh alternative to methods requiring strong bases. The silver ion is thought to act as a catalyst, activating the alkyne or the iodine source. thieme-connect.com

Other mild systems have also been developed. For instance, the use of NIS in the presence of γ-alumina (γ-Al₂O₃) has been shown to be an efficient method for the iodination of terminal alkynes, affording high yields with good chemoselectivity. rsc.orgnih.govrsc.org Another approach utilizes inexpensive and mild bases like potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (DMAP) to catalyze the reaction between a terminal alkyne and NIS. mdpi.com These methods avoid the use of expensive or toxic metal catalysts. mdpi.comrsc.org

| Reagent System | Catalyst/Promoter | Key Advantages |

| I₂ | DMAP | Inexpensive base catalyst. |

| NIS | AgNO₃ | Milder conditions compared to traditional methods. |

| NIS | γ-Al₂O₃ | Inexpensive, reusable catalyst with high chemoselectivity. rsc.orgnih.govrsc.org |

| NIS | Acetic Acid | Metal-free conditions, activates NIS. organic-chemistry.orgthieme-connect.com |

| KI, PhI(OAc)₂ | CuI | Mild conditions, good to excellent yields. organic-chemistry.org |

Green Chemistry Principles in this compound Production

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of compounds like this compound. kahedu.edu.inpurkh.com This involves several key strategies:

Use of Catalytic Reagents : The shift from stoichiometric reagents (which are consumed in the reaction) to catalytic ones is a core principle. kahedu.edu.inpurkh.com Catalysts are used in smaller amounts and can often be recycled, reducing waste. purkh.com The use of catalysts like CuI, γ-Al₂O₃, and DMAP in 1-iodoalkyne synthesis are examples of this principle in action. mdpi.comrsc.orgorganic-chemistry.org

Atom Economy : This principle focuses on maximizing the incorporation of all materials used in the process into the final product. kahedu.edu.in Direct iodination reactions are generally more atom-economical than multi-step syntheses that involve protecting groups. acs.org

Use of Safer Solvents and Reagents : Researchers are actively seeking to replace hazardous solvents and reagents with safer alternatives. kahedu.edu.in For example, developing syntheses that can be performed in water or using less toxic iodine sources contributes to a greener process. mdpi.com Recent protocols have explored electrochemical iodination using sodium iodide (NaI) in methanol (B129727), which reduces waste generation.

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. kahedu.edu.in The development of catalytic systems that are effective at room temperature is a significant step towards more energy-efficient syntheses. rsc.org

The application of these principles not only minimizes environmental harm but can also lead to more efficient and cost-effective production of this compound.

Electrochemical Iodination Protocols

Electrochemical synthesis offers a compelling alternative to conventional chemical methods for the iodination of alkynes, often avoiding harsh reagents and improving reaction control. The electrolysis of terminal alkynes in the presence of an iodide source, such as sodium iodide (NaI), can generate 1-iodoalkynes through the in-situ formation of an electrophilic iodine species ("I+"). nih.gov This method relies on the anodic oxidation of the iodide ion to a reactive intermediate that is then trapped by the alkyne.

Key features of electrochemical iodination include:

Reagent Generation: The reactive iodinating agent is generated in situ, obviating the need to handle unstable or highly reactive iodine compounds.

Potential Control: By operating under potentiostatic conditions (constant potential), the selectivity of the reaction can be finely tuned, minimizing over-oxidation or side reactions. nih.gov

Research has demonstrated the viability of electrochemical methods for various halogenations. For instance, the oxyhalogenation of alkynes to form α,α-dihaloacetoketones has been successfully achieved using potassium bromide (KBr) or hydrochloric acid (HCl) in a divided cell with platinum electrodes. mdpi.com Similarly, intramolecular haloamination and halocyclization reactions proceed efficiently using lithium bromide (LiBr) or lithium iodide (LiI) as both the halide source and supporting electrolyte. mdpi.comrsc.org These principles are directly applicable to the synthesis of this compound from oct-2-yne.

Electrochemical Iodination Parameters for Alkyne Synthesis

| Parameter | Description | Relevance to this compound Synthesis | Reference |

|---|---|---|---|

| Electrode Material | Typically platinum (Pt) or carbon-based electrodes (e.g., glassy carbon, graphite). The surface can influence reaction kinetics. | Platinum or carbon electrodes would be suitable for the oxidation of iodide ions. | nih.govmdpi.com |

| Iodine Source | Simple, stable iodide salts such as sodium iodide (NaI), potassium iodide (KI), or lithium iodide (LiI). | NaI is a cost-effective and common choice for generating the "I+" species needed to iodinate oct-2-yne. | nih.gov |

| Solvent/Electrolyte | Polar aprotic solvents like acetonitrile (B52724) or alcohols like methanol are common. A supporting electrolyte (e.g., LiClO₄, NBu₄I) is used to ensure conductivity. | Acetonitrile would be a suitable solvent, with LiI potentially serving as both the iodine source and electrolyte. | mdpi.com |

| Cell Configuration | Can be a divided or undivided cell. Divided cells separate the anode and cathode compartments to prevent unwanted secondary reactions. | A divided cell is preferred to prevent the reduction of the newly formed this compound at the cathode. | mdpi.com |

Sustainable Synthetic Routes and Waste Minimization

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing iodoalkynes. ijsetpub.com These approaches aim to reduce waste, eliminate toxic reagents, and utilize environmentally benign solvents. huarenscience.comfau.eu

Traditional methods often employ stoichiometric amounts of heavy metals or hazardous reagents like n-butyllithium (nBuLi). Sustainable alternatives focus on catalytic systems and safer reagents. For example, the iodination of terminal alkynes can be achieved using a catalytic amount of copper(I) iodide (CuI) with tetrabutylammonium (B224687) bromide (TBAB) in water, using air as the oxidant. mdpi.comresearchgate.net Another green protocol involves using a Dowex H+ resin with sodium iodide in 2-propanol, which is considered a greener solvent than chlorinated hydrocarbons. acs.orgnih.gov This method is straightforward, nontoxic, and often avoids the need for chromatographic purification. nih.gov

Waste minimization strategies are central to these sustainable routes. huarenscience.com Key aspects include:

Catalyst Recycling: Employing recyclable catalysts, such as solid-supported reagents like Dowex resin, reduces waste streams. acs.orgnih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. huarenscience.com

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or dioxane with water, ethanol, or 2-propanol significantly lowers the environmental impact. mdpi.comnih.gov

Alternative Oxidants: Using molecular oxygen (from air) or hydrogen peroxide as clean oxidants, which produce water as the only byproduct, is preferable to heavy-metal-based oxidants. mdpi.comnih.gov

Comparison of Traditional vs. Sustainable Iodination Methods

| Feature | Traditional Method (e.g., nBuLi/I₂) | Sustainable Method (e.g., CuI/TBAB/Air) | Reference |

|---|---|---|---|

| Reagents | Requires pyrophoric n-BuLi and elemental iodine. | Uses a catalytic amount of CuI, a phase-transfer catalyst, and air. | mdpi.com |

| Solvent | Often uses anhydrous hazardous solvents like THF or ether. | Can be performed in environmentally benign solvents like water. | mdpi.comnih.gov |

| Byproducts | Generates lithium salts and requires quenching, leading to significant waste. | The primary byproduct is water, leading to minimal waste. | mdpi.com |

| Safety | Involves highly reactive and hazardous materials. | Utilizes safer, more stable reagents and milder conditions. | mdpi.com |

| Waste Profile | High environmental impact due to solvent and reagent waste. | Low environmental impact, aligning with green chemistry principles. | huarenscience.com |

Flow Chemistry Approaches for Continuous Synthesis of this compound

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. sioc-journal.cn The continuous synthesis of this compound can be realized using microreactors or packed-bed reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netrsc.org

The benefits of applying flow chemistry to the synthesis of this compound include:

Improved Safety: Small reactor volumes minimize the risk associated with handling potentially hazardous intermediates or exothermic reactions. researchgate.net

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, leading to better temperature control and reduced side product formation. researchgate.net

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel, a process known as numbering-up. researchgate.net

Automation: Flow systems can be automated for continuous production and in-line purification, increasing productivity and consistency.

A potential setup for the continuous synthesis of this compound could involve pumping a solution of oct-2-yne and an iodinating agent (e.g., N-iodosuccinimide) through a heated packed-bed reactor containing a solid catalyst or reagent, such as alumina (B75360) (Al₂O₃). rsc.org The product stream would then exit the reactor for continuous collection or further in-line processing. The development of such processes can significantly shorten reaction times and circumvent the generation of solvent waste. rsc.orgresearchgate.net

Conceptual Flow Chemistry Parameters for this compound Synthesis

| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Reactor Type | Packed-bed reactor; Microreactor | Allows for heterogeneous catalysis and efficient mixing. | researchgate.netrsc.org |

| Flow Rate | 0.1 - 10 mL/min (lab scale) | Controls the residence time of reagents in the reactor. | beilstein-journals.org |

| Residence Time | < 1 min to 30 min | Shorter times compared to batch reactions improve productivity. | rsc.org |

| Temperature | Room Temperature to 150 °C | Precisely controlled to optimize reaction rate and selectivity. | researchgate.netbeilstein-journals.org |

| Pressure | 1 - 100 bar | Allows for the use of solvents above their boiling points, accelerating reactions. | beilstein-journals.org |

Control of Stereoselectivity and Regioselectivity in this compound Synthesis

The synthesis of this compound is fundamentally a question of regioselectivity: the selective placement of the iodine atom at the terminal (C1) position of the alkyne. Chemoselectivity—avoiding reactions at other functional groups or over-iodination—is also critical.

Significant progress has been made in controlling the outcome of alkyne iodination through the careful selection of reagents and reaction conditions. nih.gov The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), has proven particularly effective. acs.org Research has shown that the choice of iodine source dramatically influences the product distribution:

Mono-iodination (Regioselective): Combining a terminal alkyne with PIDA and tetrabutylammonium iodide (TBAI) selectively yields the 1-iodoalkyne. nih.govacs.org This system is highly regioselective for the terminal position.

Di-iodination: In contrast, using potassium iodide (KI) as the iodine source with PIDA leads to the formation of 1,2-diiodoalkenes. nih.govacs.org

This demonstrates that precise control over the regioselectivity (iodine at C1) and chemoselectivity (mono- versus di-iodination) is achievable. The synthesis of this compound would therefore employ a system like PIDA/TBAI to ensure the desired regiochemistry. nih.gov

While stereoselectivity is not a factor in the alkyne product itself, it becomes crucial if side products like (E/Z)-1,2-diiodooct-1-ene are formed. Some methods offer high stereoselectivity for such transformations. For instance, a catalyst-free 1,2-trans-dihalogenation of alkynes has been developed that shows exclusive regio- and stereoselectivity by using a combination of an N-halosuccinimide and an alkali metal halide. nih.gov Control over regioselectivity in more complex reactions involving iodoalkynes, such as subsequent cyclization or cross-coupling reactions, is also an area of active research. nih.govrsc.org

Factors Controlling Selectivity in Alkyne Iodination

| Factor | Effect on Selectivity | Application to this compound | Reference |

|---|---|---|---|

| Iodine Source | Determines the nature of the active iodine species and influences the reaction outcome (mono- vs. di-iodination). | TBAI is preferred for selective synthesis of this compound. KI would lead to the di-iodinated alkene. | nih.govacs.org |

| Oxidant | Hypervalent iodine reagents like PIDA are used to generate the electrophilic iodine. | PIDA is an effective oxidant for this transformation. | nih.govacs.org |

| Solvent | Solvent polarity can influence reaction pathways and selectivity. | Acetonitrile is a commonly used and effective solvent for these reactions. | nih.gov |

| Catalyst | Metal catalysts (e.g., CuI, AgNO₃) or phase-transfer catalysts can enhance rate and selectivity. | A copper(I) or silver(I) catalyst can be used to activate the terminal alkyne. | rsc.orgorganic-chemistry.org |

Reactivity Profiles and Mechanistic Elucidation of 1 Iodooct 2 Yne Transformations

Metal-Catalyzed Cross-Coupling Reactions of 1-Iodooct-2-yne

This compound is a versatile building block in organic synthesis, largely due to the reactivity of its carbon-iodine bond in metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Palladium catalysts are extensively used to mediate the coupling of this compound with various organic partners. The general reactivity trend for substrates in these reactions is vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride. libretexts.org

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, such as this compound. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. libretexts.orgwikipedia.org The reaction can be performed under mild conditions, including at room temperature and in aqueous media, which contributes to its wide application in the synthesis of complex molecules, pharmaceuticals, and organic materials. wikipedia.org

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgwikipedia.orgyoutube.com

Palladium Cycle : The cycle begins with the oxidative addition of the iodoalkyne to the Pd(0) catalyst to form a Pd(II) complex. libretexts.orgwikipedia.org

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne to produce a copper(I) acetylide. wikipedia.org

Transmetalation : The copper acetylide then transfers its alkyne group to the palladium complex. youtube.com

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Copper-free Sonogashira variants exist, where the base is believed to be directly involved in the deprotonation of the alkyne, followed by the formation of a palladium acetylide intermediate. libretexts.org

Table 1: Key Features of Sonogashira Coupling of this compound

| Feature | Description |

|---|---|

| Reactants | This compound, Terminal Alkyne |

| Catalysts | Palladium(0) complex (e.g., [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂]), Copper(I) salt (e.g., CuI) |

| Base | Amine base (e.g., triethylamine) |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination |

| Product | Conjugated diynes |

A study on the one-pot synthesis of unsymmetrically substituted diarylalkynes utilized a Sonogashira coupling of propiolic acid with an aryl iodide, followed by a decarboxylative coupling. organic-chemistry.org This method highlights the selectivity of the Sonogashira reaction, avoiding the formation of diyne byproducts. organic-chemistry.org

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide. libretexts.orgwikipedia.orgorganic-chemistry.org While extensively used for aryl and vinyl halides, its application with iodoalkynes like this compound is a subject of investigation. The reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgwikipedia.org

The catalytic cycle for Suzuki-Miyaura coupling involves three main steps: libretexts.orgwikipedia.orgsioc-journal.cn

Oxidative Addition : The iodoalkyne adds to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation : The organoboron compound, activated by the base, transfers its organic group to the palladium complex. libretexts.orgwikipedia.orgnih.gov

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

The choice of base and solvent is crucial for the reaction's success, with various bases like sodium hydroxide (B78521) or potassium carbonate being used. researchgate.net The reactivity of the organoboron species generally follows the trend: ArBF₃ > RB(OH)₂ > RB(OR)₂ >> R₃B. libretexts.org

Table 2: Mechanistic Steps of Suzuki-Miyaura Coupling

| Step | Description |

|---|---|

| Oxidative Addition | The iodoalkyne adds to the Pd(0) catalyst. |

| Transmetalation | The organoboron reagent transfers its organic group to the palladium complex. |

| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. |

The Stille coupling reaction forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. libretexts.orgwikipedia.orgnumberanalytics.com This reaction is known for its tolerance of a wide range of functional groups. ikm.org.my

The mechanism of the Stille reaction is well-established and proceeds through a catalytic cycle: wikipedia.orgnumberanalytics.com

Oxidative Addition : The iodoalkyne oxidatively adds to the palladium(0) catalyst. libretexts.orgnumberanalytics.com

Transmetalation : The organostannane transfers an organic group to the palladium(II) complex. This step is often the slowest in the cycle. researchgate.net

Reductive Elimination : The two organic groups on the palladium complex are eliminated to form the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The organostannanes used are typically stable to air and moisture. wikipedia.org A common side reaction is the homocoupling of the organostannane reagent. wikipedia.org

Table 3: Overview of the Stille Coupling Reaction

| Component | Role |

|---|---|

| This compound | Organic halide (electrophile) |

| Organostannane | Organometallic nucleophile |

| Palladium Catalyst | Mediates the coupling |

| Product | Coupled organic molecule |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orglibretexts.org While typically applied to aryl and vinyl halides, studies involving iodoalkynes like this compound are less common. The intramolecular Heck reaction, where the halide and alkene are in the same molecule, is particularly useful for creating cyclic compounds. wikipedia.orglibretexts.orgprinceton.edu

The mechanism of the Heck reaction involves several key steps: wikipedia.orglibretexts.org

Oxidative Addition : The iodoalkyne adds to the palladium(0) catalyst.

Migratory Insertion : The alkene inserts into the carbon-palladium bond.

β-Hydride Elimination : A hydrogen atom is eliminated from the alkylpalladium intermediate to form the product alkene and a palladium-hydride complex.

Reductive Elimination : The palladium-hydride complex is reduced by a base to regenerate the palladium(0) catalyst.

The regioselectivity of the Heck reaction can be influenced by steric and electronic factors, as well as the specific ligands used on the palladium catalyst. libretexts.orgnih.govdiva-portal.org For instance, neutral bidentate ligands can lead to cationic palladium intermediates that favor Markovnikov addition. nih.gov The intramolecular Heck reaction often exhibits higher efficiency and stereoselectivity compared to its intermolecular counterpart. libretexts.orgprinceton.edu

Table 4: Mechanistic Pathways in Heck Coupling

| Pathway | Description |

|---|---|

| Neutral Pathway | Involves a neutral palladium complex throughout the cycle. wikipedia.org |

| Cationic Pathway | Proceeds through a cationic palladium intermediate, often promoted by silver or thallium salts. princeton.edu |

| Anionic Pathway | Can occur with certain palladium(II) acetate (B1210297) and phosphine (B1218219) ligand systems. wikipedia.org |

Copper salts, particularly copper(I) iodide (CuI), play a significant role as co-catalysts in many palladium-catalyzed reactions, most notably the Sonogashira coupling. libretexts.orgwikipedia.org In these reactions, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center, thereby increasing the reaction rate. wikipedia.org

While copper is often used in conjunction with palladium, there are also coupling reactions that are primarily catalyzed by copper. For example, the Glaser coupling, which is the oxidative coupling of two terminal alkynes to form a symmetric diyne, is often catalyzed by a copper(I) salt in the presence of an oxidant. The Cadiot-Chodkiewicz coupling is another copper-catalyzed reaction that couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diyne. The presence of CuI can sometimes disfavor certain palladium-catalyzed cross-coupling reactions of less active aryl iodides and bromides. nih.gov

Mechanistic Studies of Transmetallation and Reductive Elimination

The participation of this compound in cross-coupling reactions is fundamentally governed by the sequential mechanistic steps of oxidative addition, transmetallation, and reductive elimination. libretexts.org In a typical palladium-catalyzed cycle, the catalytic species, initially in a Pd(0) state, undergoes oxidative addition into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.

The subsequent crucial step is transmetallation, where an organometallic reagent (e.g., an organoboron, organotin, or organocopper compound) transfers its organic group to the palladium center, displacing the iodide. libretexts.orgwiley-vch.de The rate and efficiency of this step can be influenced by several factors, including the choice of metal in the transmetallating agent, the ligands on the palladium center, and the presence of additives. For instance, in Suzuki-Miyaura couplings involving arylboronic acids, the transmetallation step is often rate-determining. wiley-vch.de Mechanistic studies on related systems suggest that this step can be facilitated by electron-withdrawing groups on the coupling partner. wiley-vch.de

The final step of the catalytic cycle is reductive elimination, where the two organic ligands coupled on the Pd(II) center form a new carbon-carbon bond as they are expelled from the metal's coordination sphere. libretexts.orgnumberanalytics.com This process regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org The rate of reductive elimination is typically faster for complexes with less electron-deficient aryl groups. wiley-vch.de While specific kinetic data for this compound is not extensively documented, the general principles derived from studies of similar iodoalkynes and aryl halides provide a robust framework for understanding its behavior in these critical organometallic transformations. wiley-vch.deuzh.ch

Cycloaddition Reactions Involving this compound

This compound serves as a valuable substrate in cycloaddition reactions, where its carbon-carbon triple bond and iodo-substituent participate in the formation of cyclic structures. The outcomes of these reactions are heavily dependent on the reaction conditions and the nature of the reacting partner.

Iodocyclization reactions involving this compound or analogous substrates demonstrate a significant dependence on reaction conditions to control regioselectivity. In these reactions, an intramolecular cyclization is initiated by the electrophilic iodine atom. The regiochemical outcome, particularly the choice between different ring sizes (e.g., 6-exo vs. 7-endo cyclization), can be directed by adjusting parameters such as solvent polarity and temperature. For instance, the use of different solvents can stabilize one transition state over another, thereby favoring a specific cyclization pathway. Advanced computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states and predict the influence of steric and electronic effects on the regioselectivity of these cyclization processes.

The stereochemical outcome of cycloaddition reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. openstax.orgnumberanalytics.com In concerted cycloadditions like the Diels-Alder ([4+2]) reaction, the geometry of the reactants is maintained in the product, leading to a high degree of stereospecificity. libretexts.org For example, a cis-dienophile will result in a cis-substituted cyclohexene (B86901) product. libretexts.org

The stereoselectivity of cycloadditions can be influenced by several factors:

Substrate Structure: The inherent structure of the reactants plays a key role. numberanalytics.com

Reaction Conditions: Temperature, pressure, and solvent can significantly impact the stereochemical course of a reaction. numberanalytics.com

Catalysis: The use of chiral catalysts or auxiliaries can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. numberanalytics.com

While thermal [2+2] cycloadditions are often symmetry-forbidden and proceed through strained antarafacial transition states, photochemical [2+2] reactions can occur via a suprafacial pathway. openstax.orgnumberanalytics.com The specific stereochemical outcomes for this compound in various cycloaddition reactions depend on whether the reaction proceeds through a concerted or stepwise mechanism and the specific geometric constraints of the transition state. openstax.orgkharagpurcollege.ac.in

Radical Reactions of this compound

The carbon-iodine bond and the alkyne functionality make this compound a suitable participant in radical reactions. These transformations often proceed via chain mechanisms involving radical intermediates. lumenlearning.com

The thiol-yne reaction is a powerful click chemistry transformation involving the addition of a thiol across an alkyne. wikipedia.org When initiated by radical generators (e.g., AIBN) or UV light, the reaction proceeds through a sulfanyl (B85325) radical species. wikipedia.org The initial anti-Markovnikov addition of the thiyl radical to the alkyne of this compound would produce a vinyl sulfide (B99878) radical intermediate. This intermediate can then abstract a hydrogen atom from another thiol molecule to yield the final product and propagate the radical chain. wikipedia.orgd-nb.info

A key feature of the thiol-yne reaction is the potential for a second addition of a thiol to the resulting vinyl sulfide, leading to a 1,2-dithioether product. rsc.org This stepwise nature allows for the creation of complex structures. Furthermore, the radical intermediates generated during the thiol-yne addition can participate in subsequent intramolecular reactions, leading to radical cascade processes. nih.gov A radical cascade involves a series of consecutive reactions where the functionality formed in one step triggers the next, all under the same reaction conditions. nih.gov For example, a radical generated on the alkyl chain after the initial thiol addition could undergo intramolecular cyclization, a process that has been observed in various radical systems. mdpi.compkusz.edu.cnrsc.org

| Aspect | Description | Reference |

|---|---|---|

| Mechanism | Radical-mediated chain reaction involving sulfanyl radical species. | wikipedia.org |

| Initiation | Typically initiated by radical initiators (e.g., AIBN) or UV irradiation. | wikipedia.org |

| Regioselectivity | Generally proceeds with anti-Markovnikov addition. | wikipedia.org |

| Products | Mono-addition yields a mixture of (E/Z)-alkenyl sulfides. Di-addition can lead to 1,2-disulfides. | wikipedia.org |

| Cascade Potential | Radical intermediates can engage in secondary reactions such as cyclization. | nih.govnih.gov |

The iodosulfonylation of alkynes is an efficient method for the synthesis of β-iodo vinylsulfones. Research has shown that this transformation can be successfully applied to various alkynes, including derivatives of octyne, using sulfonyl hydrazides, potassium iodide, and an oxidant like hydrogen peroxide, often accelerated by ultrasound irradiation. thieme-connect.com The reaction mechanism involves the formation of a sulfonyl radical intermediate. thieme-connect.comthieme-connect.com This sulfonyl radical is generated from the homolytic cleavage of a transient sulfonyl iodide species. thieme-connect.com

The generated sulfonyl radical then adds to the alkyne triple bond of a substrate like this compound. This addition creates a vinyl radical intermediate, which is subsequently trapped by an iodine atom to furnish the (E)-β-iodo vinylsulfone product with high stereoselectivity. thieme-connect.com The reaction is notable for its speed and high yields under ultrasound conditions. thieme-connect.com

| Product | Yield | Reference |

|---|---|---|

| (E)-1-[(2-Iodo-2-phenylvinyl)sulfonyl]-4-methylbenzene | 92% | thieme-connect.com |

| (E)-1-{[2-Iodo-2-(p-tolyl)vinyl]sulfonyl}-4-methylbenzene | 95% | thieme-connect.com |

| (E)-1-[(2-Iodooct-1-en-1-yl)sulfonyl]-4-methylbenzene | 91% | thieme-connect.com |

| (E)-1-{[2-Iodo-2-(4-methoxyphenyl)vinyl]sulfonyl}-4-methylbenzene | 85% | thieme-connect.com |

Oxyiodination Reactions

The oxyiodination of alkynes is a direct method for producing β-halogenated enol esters and ethers by adding both an oxygen-centered group and an iodine atom across the carbon-carbon triple bond. researchgate.net For this compound, this transformation introduces significant functionality. Research has demonstrated that the use of highly electrophilic bifunctional N-X (halogen) reagents is crucial for achieving broad reaction generality in oxyiodination reactions. researchgate.net

In a notable study, the use of N-iodosaccharin as a novel bifunctional oxyiodination reagent was explored. researchgate.net This approach, conducted under mild conditions, resulted in the trans-selective oxyiodination of various alkynes. researchgate.net The reaction of alkynes with N-iodosaccharin in dichloromethane (B109758) at room temperature for six hours typically affords the desired products in good yields. researchgate.net While specific data for this compound was not detailed, the general methodology provides a framework for its expected reactivity. The optimization of these reactions often involves screening different N-halo reagents and solvents to achieve the best results. researchgate.net

Table 1: Optimization of Intermolecular Oxyiodination of Alkynes

| Entry | N-Halo Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 1 | N-Iodosuccinimide (NIS) | DCM | 85 |

| 2 | N-Iodosaccharin | DCM | 92 |

| 3 | N-Iodosaccharin | CHCl3 | 88 |

| 4 | N-Iodosaccharin | Toluene | 75 |

Reaction conditions: alkyne (0.2 mmol), N-halo reagent (1.2 equiv), solvent (2 mL), room temperature, 6 h. Yields are for isolated products. Data is generalized from studies on various alkynes. researchgate.net

Control of Selectivity in Radical Pathways

The control of selectivity in radical reactions involving this compound is a critical aspect of its synthetic utility. Radical halogenations, for instance, are influenced by the reactivity of the halogen radical and the stability of the resulting alkyl radical. ucalgary.ca Bromine radicals are generally less reactive and therefore more selective than chlorine radicals, preferentially attacking weaker C-H bonds to form more stable radical intermediates. ucalgary.cayoutube.com

The regioselectivity of radical additions to the alkyne moiety of this compound can be predicted. The formation of a more stable radical intermediate will be favored. For instance, in the iodosulfonylation of alkynes, a sulfonyl radical intermediate is generated, which then adds to the alkyne. thieme-connect.com The regioselectivity is dictated by the formation of the most stable vinylic radical.

Table 2: Relative Reactivity Factors for Radical Halogenation

| Halogen | Primary C-H | Secondary C-H | Tertiary C-H |

|---|---|---|---|

| Chlorine (at 25°C) | 1 | 4 | 5 |

| Bromine (at 25°C) | 0.002 | 80 | 1740 |

These values represent the relative rates of abstraction of a hydrogen atom by the halogen radical. youtube.com

Nucleophilic Addition Reactions with this compound

Conjugate Additions to the Alkyne Moiety

The electron-withdrawing nature of the iodo group in this compound activates the alkyne for nucleophilic attack. Conjugate or 1,4-addition is a common reaction pathway for activated alkynes, where a nucleophile adds to the β-carbon of the triple bond. libretexts.orgresearchgate.net This type of reaction is particularly efficient with soft nucleophiles. researchgate.net

The outcome of the reaction, whether it is a 1,2-addition (attack at the carbonyl carbon in ynones) or a 1,4-addition, is heavily dependent on the nature of the nucleophile. libretexts.org Strong bases, like Grignard reagents, tend to favor irreversible 1,2-addition, while weaker bases often lead to reversible 1,2-addition, allowing the thermodynamically favored 1,4-addition product to dominate. libretexts.org For this compound, which lacks a carbonyl group, the addition will occur across the alkyne.

Reactivity with Diverse Heteronucleophiles

This compound is expected to react with a variety of heteronucleophiles, including thiols, amines, and alcohols. researchgate.net The addition of thiols to activated alkynes, known as the thiol-yne reaction, is a well-established transformation. researchgate.net Similarly, amino-yne and hydroxyl-yne reactions proceed via nucleophilic conjugate addition. researchgate.net The reactivity and outcome of these reactions can be influenced by the specific reaction conditions and the nature of the nucleophile. researchgate.net

General Mechanistic Probes and Kinetic Investigations

Determination of Reaction Orders and Rate Constants

Advanced techniques for kinetic analysis include stopped-flow methods for fast reactions and variable-temperature NMR or Eyring plot analysis to determine activation parameters, which provide deeper insight into the reaction mechanism. chemrxiv.org While specific kinetic data for this compound reactions are not extensively published, these standard methodologies are applicable. nih.govnih.gov

M represents molarity (mol/L) and s represents seconds. wikipedia.org

Elucidation of Activation Parameters (ΔH‡, ΔS‡)

A thorough review of available scientific literature indicates a notable absence of specific experimental data concerning the activation parameters—namely, the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡)—for transformations involving this compound. While the compound is recognized as a versatile synthetic intermediate, detailed kinetic and mechanistic studies quantifying its activation parameters have not been published in the reviewed sources.

The activation parameters, ΔH‡ and ΔS‡, are crucial for a deep understanding of a reaction's mechanism and energy profile. They are derived from the temperature dependence of the reaction rate constant, often through analysis using the Eyring equation.

Enthalpy of Activation (ΔH‡): This parameter represents the change in heat content in going from the reactants to the transition state. A lower ΔH‡ suggests a lower energy barrier for the reaction to proceed.

Entropy of Activation (ΔS‡): This parameter reflects the change in the degree of order or randomness when the reactants form the transition state. A negative ΔS‡ often indicates a more ordered transition state compared to the reactants, which is common in associative mechanisms where molecules come together. Conversely, a positive ΔS‡ suggests a more disordered transition state, often seen in dissociative mechanisms.

Preliminary kinetic studies have been performed on reactions involving iodoalkyne-based organocatalysts, which hint at complex reaction mechanisms where more than one molecule of a reactant might be involved in the rate-determining step. rsc.org However, these studies did not provide specific numerical values for ΔH‡ or ΔS‡ for reactions of this compound itself.

In the absence of specific data for this compound, we can consider related reactions to illustrate the principles. For instance, theoretical studies on the Diels-Alder reaction of substituted ethenes have shown how electron-withdrawing groups can lower the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡), thereby increasing the reaction rate. academicdirect.org Similarly, kinetic studies on the reactions of iodoalkanes with radicals have been conducted to determine their rate coefficients and understand their atmospheric chemistry. researchgate.net For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction class where iodoalkynes can be employed, the process is known to have a high activation barrier for uncatalyzed reactions, which is significantly lowered by the copper catalyst. nih.gov

The determination of activation parameters for this compound transformations would require dedicated kinetic experiments. Such studies would involve measuring reaction rates at various temperatures to construct an Eyring plot (ln(k/T) versus 1/T). The slope and intercept of this plot would then be used to calculate ΔH‡ and ΔS‡, respectively. This information would be invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies based on this iodoalkyne.

Given the current gap in the literature, future research focusing on the kinetic and mechanistic aspects of this compound reactions would be a significant contribution to the field of physical organic chemistry.

Computational and Theoretical Investigations of 1 Iodooct 2 Yne Reactivity

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These approaches solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular structure, energy, and properties. For a molecule like 1-iodooct-2-yne, these methods would be invaluable for dissecting its reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. mdpi.com It is particularly effective for analyzing reaction pathways by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates or transition states.

For this compound, DFT calculations could be employed to explore various potential reactions, such as nucleophilic substitution at the carbon bearing the iodine, addition reactions across the alkyne, or reactions involving the iodine atom itself. By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed. This profile reveals the thermodynamics (relative energies of reactants and products) and kinetics (energy barriers) of the reaction, indicating the most likely chemical transformations. researchgate.net

Table 1: Hypothetical DFT Energy Profile Data for a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Reaction Intermediate | -5.4 |

| TS2 | Second Transition State | +10.8 |

| Products | Final Products | -20.1 |

Note: This data is illustrative and not based on actual calculations for this compound.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point. scm.com Its structure is a first-order saddle point on the potential energy surface. Identifying the geometry and energy of the transition state is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate.

Computational methods, particularly DFT, can be used to locate and characterize transition states. youtube.com For a reaction involving this compound, a transition state search would be performed to find the specific molecular arrangement where bonds are partially broken and formed. Frequency calculations are then essential to confirm a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy of this transition state, relative to the reactants, provides the activation energy barrier. rsc.org

The iodine atom in this compound significantly influences the molecule's reactivity through electronic effects. It is both an inductively electron-withdrawing group and a polarizable atom capable of forming halogen bonds. Quantum chemical calculations can quantify these effects.

Analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis can be used to determine the partial atomic charges on each atom, revealing the polarization of the C-I bond and the triple bond. nih.gov Furthermore, the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized. The distribution of these frontier orbitals indicates the most likely sites for nucleophilic or electrophilic attack. For instance, the LUMO is often centered on the σ* anti-bonding orbital of the C-I bond, suggesting a site for nucleophilic attack. The iodine atom itself possesses a region of positive electrostatic potential, known as a σ-hole, which can engage in halogen bonding with nucleophiles. nih.gov

Molecular Dynamics Simulations

While quantum chemistry provides a static picture of a reaction, molecular dynamics (MD) simulations introduce the effects of temperature and solvent motion, offering a dynamic view of chemical processes. mdpi.comnih.gov

Reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can have a profound impact on reaction rates and mechanisms through stabilization of reactants, products, and transition states. ucsb.edunih.govresearchgate.net

MD simulations can model the behavior of this compound surrounded by a large number of explicit solvent molecules. mdpi.comresearchgate.netresearchgate.net By simulating the trajectories of all atoms over time, one can observe how solvent molecules arrange themselves around the solute and how this solvation structure changes during a reaction. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are often neglected in simpler implicit solvent models. rsc.orgmdpi.com For reactions involving charged or highly polar transition states, explicit solvent simulations are critical for obtaining accurate energy barriers and understanding the dynamic role of the solvent in facilitating the chemical transformation. nih.gov

Integration of Theoretical Predictions with Experimental Observations

The ultimate goal of computational chemistry is to provide insights that align with and explain experimental results. While no specific experimental studies on the reactivity of this compound coupled with computational analysis are available, a synergistic approach is the gold standard in chemical research.

Theoretical calculations can predict reaction outcomes, stereoselectivity, and kinetic isotope effects. These predictions can then guide experimental work by identifying promising reaction conditions or suggesting which products to look for. Conversely, experimental findings, such as measured reaction rates or identified products, provide crucial benchmarks for validating and refining computational models. rsc.org If, for example, experiments showed a particular reaction of this compound to be unexpectedly fast, computational models could be used to investigate whether this is due to an unusual transition state stabilization or a novel solvent-assisted mechanism. This iterative process of prediction and verification is a powerful paradigm for advancing the understanding of chemical reactivity.

Validation of Computational Models through Spectroscopic Data Correlation

In principle, computational models of this compound could be validated by correlating predicted spectroscopic data with experimentally obtained spectra. This process would typically involve:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) or ab initio calculations to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths.

Experimental Spectroscopy: Acquiring high-resolution NMR, FT-IR, and UV-Vis spectra of a synthesized and purified sample of this compound.

Correlation and Refinement: Comparing the calculated and experimental spectra. Discrepancies would be used to refine the computational model, for instance, by adjusting the level of theory, basis set, or by accounting for solvent effects.

A hypothetical data table illustrating the kind of information that would be generated in such a study is presented below. It is crucial to note that the data in this table is purely illustrative and not based on actual research.

Hypothetical Correlation of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Value (Hypothetical) | Deviation |

|---|---|---|---|

| ¹³C NMR Shift (C1) | 10.5 ppm | 11.2 ppm | -0.7 ppm |

| ¹³C NMR Shift (C2) | 92.1 ppm | 91.5 ppm | +0.6 ppm |

| ¹³C NMR Shift (C3) | 75.8 ppm | 76.3 ppm | -0.5 ppm |

| IR Stretch (C≡C) | 2215 cm⁻¹ | 2220 cm⁻¹ | -5 cm⁻¹ |

Resolution of Mechanistic Ambiguities via Computational Insights

Computational chemistry serves as a powerful tool to elucidate reaction mechanisms where experimental methods may be inconclusive. For this compound, theoretical investigations could resolve ambiguities in several ways:

Transition State Searching: Identifying and characterizing the transition state structures for competing reaction pathways. The calculated activation energies would indicate the most likely mechanism.

Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) to connect reactants, transition states, and products, ensuring a complete understanding of the reaction pathway.

Intermediate Analysis: Calculating the energies and structures of potential intermediates to determine their viability and role in the reaction mechanism.

For instance, in a hypothetical nucleophilic substitution reaction at the sp-hybridized carbon bearing the iodine atom, computational studies could distinguish between a direct displacement mechanism and a pathway involving an intermediate. The table below illustrates the type of energetic data that would be used to make such a determination. This data is for illustrative purposes only.

Hypothetical Energy Profile for Competing Reaction Mechanisms of this compound

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Direct Displacement | 0.0 | +25.3 | -10.1 | 25.3 |

| Intermediate Formation | 0.0 | +18.7 (TS1) | -5.2 (Intermediate) | 18.7 |

Advanced Spectroscopic Characterization Methodologies for 1 Iodooct 2 Yne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of 1-iodooct-2-yne, offering unambiguous confirmation of its molecular framework.

¹H NMR and ¹³C NMR for Positional Confirmation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques used to verify the molecular structure of this compound. These methods confirm the placement of the iodine atom at the C1 position and the internal alkyne between C2 and C3.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the alkyne (C4) are expected to show a characteristic chemical shift. The signals for the pentyl chain (C4 to C8) would appear in the typical aliphatic region, with predictable splitting patterns based on neighboring protons. Due to the absence of a proton on the sp-hybridized carbons (C2 and C3) and the iodinated carbon (C1), no signals are expected in the typical vinyl or acetylenic proton regions.

The ¹³C NMR spectrum is particularly informative. The sp-hybridized carbons of the alkyne (C2 and C3) would appear in a distinct chemical shift range (typically 60-90 ppm). The carbon atom bonded to the iodine (C1) is significantly influenced by the heavy atom effect, resulting in a chemical shift at a very high field (low ppm value), often close to 0 ppm. The remaining saturated carbons of the pentyl group (C4-C8) would have signals in the standard aliphatic region (approximately 10-40 ppm). mdpi.comwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS (tetramethylsilane). The predictions are based on standard substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂I) | ~3.2 (t) | ~5 |

| C2 (C≡) | - | ~75 |

| C3 (≡C) | - | ~90 |

| C4 (-CH₂) | ~2.2 (t) | ~20 |

| C5 (-CH₂) | ~1.4 (m) | ~31 |

| C6 (-CH₂) | ~1.3 (m) | ~28 |

| C7 (-CH₂) | ~1.3 (m) | ~22 |

| C8 (-CH₃) | ~0.9 (t) | ~14 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Structural Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular backbone. rsc.org

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. hmdb.calibretexts.org For this compound, a COSY spectrum would show a cross-peak between the protons on C1 and C4, confirming their proximity across the alkyne. It would also map the correlations along the pentyl chain, for instance, between the protons on C4 and C5, C5 and C6, and so on. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs (¹JCH). columbia.eduemerypharma.com Each CH, CH₂, and CH₃ group produces a cross-peak corresponding to its ¹H and ¹³C chemical shifts. This allows for the unambiguous assignment of each protonated carbon in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduemerypharma.com This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between the C1 protons and the alkyne carbons (C2 and C3), and between the C4 protons and the alkyne carbons (C2 and C3), cementing the position of the triple bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. While less critical for a flexible acyclic molecule like this compound, it can be used to confirm spatial proximities, for example, between the C1 and C4 protons. core.ac.uk

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei (Proton → Carbon/Proton) | Information Gained |

| COSY | H4 ↔ H5; H5 ↔ H6; etc. | Confirms the connectivity of the pentyl alkyl chain. |

| HSQC | H1 ↔ C1; H4 ↔ C4; H5 ↔ C5; etc. | Assigns all protonated carbons. |

| HMBC | H1 → C2, C3; H4 → C2, C3, C5 | Confirms the position of the alkyne and links it to the iodomethyl and pentyl groups. |

Variable-Temperature NMR for Dynamic and Mechanistic Studies

Variable-temperature (VT) NMR is a powerful method for investigating molecular dynamics and reaction mechanisms. researchgate.netox.ac.uk By recording NMR spectra at different temperatures, researchers can study processes like conformational changes or determine the thermodynamic activation parameters of a reaction. numberanalytics.comblogspot.com For this compound, VT-NMR could be used to study the kinetics of its reactions, such as iodocyclizations. By monitoring the change in concentration of reactants and products over time at various temperatures, an Eyring plot can be constructed to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡), providing deep mechanistic insight into the reaction's transition state.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. libretexts.org

Infrared (IR) Spectroscopy for Alkyne Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the alkyne functional group in this compound. The carbon-carbon triple bond (C≡C) stretching vibration gives rise to a characteristic absorption band. For internal alkynes, this peak is typically found in the 2100-2260 cm⁻¹ region. numberanalytics.comucla.edu In the case of this compound, this absorption is expected at approximately 2100 cm⁻¹. The intensity of this peak for an internal alkyne can be weak due to the small change in dipole moment during the vibration. numberanalytics.com The spectrum would also feature strong C-H stretching absorptions from the alkyl chain just below 3000 cm⁻¹. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C≡C (Internal Alkyne) | Stretch | ~2100 | Weak to Medium |

| C-I | Stretch | < 600 | Medium to Strong |

In-line IR Spectroscopy for Real-time Reaction Monitoring

Modern process analytical technology often employs in-line or in situ IR spectroscopy, using probes like ReactIR, to monitor chemical reactions in real-time. mdpi.compnas.org This methodology is highly applicable to reactions involving this compound, such as its synthesis or subsequent cross-coupling reactions. mt.com By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked continuously by observing their characteristic IR absorption bands. researchgate.netpnas.org For example, during a synthesis, one could monitor the disappearance of a starting material's signature peak while simultaneously observing the appearance of the C≡C stretch of this compound around 2100 cm⁻¹. This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and enhanced understanding of reaction kinetics and mechanisms. mdpi.com

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone analytical technique for the detailed investigation of this compound. It offers profound insights into the compound's elemental composition and purity, and it is crucial for analyzing the outcomes of reactions in which it participates.

High-resolution mass spectrometry (HRMS) is a powerful method for the unambiguous determination of the molecular formula of this compound. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, providing an exact mass that is unique to a specific elemental composition. bioanalysis-zone.com

For this compound, with a molecular formula of C₈H₁₃I, the theoretical exact mass can be calculated with high precision using the masses of its constituent isotopes. The experimentally determined exact mass from an HRMS analysis is then compared to the theoretical value. A close correlation between these two values provides strong evidence for the correct molecular formula. This high level of accuracy helps to distinguish this compound from other compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com Furthermore, the characteristic isotopic pattern of iodine (¹²⁷I being the only stable isotope) simplifies the interpretation of the mass spectrum.

Table 1: Theoretical Isotopic Composition and Exact Mass of this compound

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C₈H₁₃¹²⁷I | 236.0062 | 100 |

| ¹³CC₇H₁₃¹²⁷I | 237.0096 | 8.88 |

| C₈¹H₁₂²H¹²⁷I | 237.0125 | 0.14 |

This table presents the calculated theoretical exact masses and relative abundances of the major isotopologues of this compound. This data is foundational for the interpretation of high-resolution mass spectra.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This combination is exceptionally well-suited for the purity assessment of volatile compounds like this compound and for mapping the selectivity of its reactions. birchbiotech.com

In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through a capillary column. biomedpharmajournal.org The retention time, the time it takes for a component to travel through the column, is a characteristic property that can be used for identification. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. birchbiotech.com The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification of the compound.

For purity assessment, a GC-MS chromatogram of a this compound sample will ideally show a single, sharp peak corresponding to the target compound. The presence of additional peaks indicates the presence of impurities, which can be identified by their mass spectra. mdpi.com The relative area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for a quantitative determination of purity. birchbiotech.com

GC-MS is also an invaluable tool for selectivity mapping in reactions involving this compound, such as cycloadditions or cross-coupling reactions. By analyzing the reaction mixture at different time points, researchers can identify and quantify the formation of various products and isomers. This data is crucial for understanding reaction mechanisms and for optimizing reaction conditions to favor the formation of the desired product. mobt3ath.com

Table 2: Hypothetical GC-MS Data for a Reaction Involving this compound

| Retention Time (min) | Compound | Relative Area (%) | Key m/z Fragments |

| 8.5 | This compound (starting material) | 15 | 236, 109, 95 |

| 12.2 | Desired Product A | 75 | 350, 223, 127 |

| 13.1 | Isomeric Byproduct B | 10 | 350, 223, 127 |

This hypothetical data illustrates how GC-MS can be used to monitor the progress and selectivity of a reaction. The separation of the desired product from its isomer and the quantification of each component provide critical information for reaction optimization.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible spectroscopy, is a valuable technique for monitoring the progress of reactions involving this compound, especially when there is a change in conjugation or the presence of chromophores in the reactants or products.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample. spectroscopyonline.com The absorbance of a specific wavelength of light is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. This principle makes UV-Vis spectroscopy a powerful tool for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comthermofisher.com

For reactions involving this compound, UV-Vis spectroscopy can be employed if either the starting material, a key intermediate, or the product has a distinct absorption in the UV-Vis range. For example, if this compound is consumed in a reaction to form a product with a different chromophore, the disappearance of the reactant's absorption peak or the appearance of the product's absorption peak can be monitored over time. researchgate.netnih.gov

By collecting spectra at regular intervals, a kinetic profile of the reaction can be constructed. This data can be used to determine reaction rates and to gain insights into the reaction mechanism. spectroscopyonline.com The technique is non-destructive and can often be performed in situ, providing a continuous stream of data without the need to withdraw and quench aliquots of the reaction mixture. thermofisher.com

Applications of 1 Iodooct 2 Yne in Advanced Organic Synthesis and Materials Science

Strategic Use in Complex Molecule Synthesis

The dual reactivity of the carbon-iodine bond and the carbon-carbon triple bond makes 1-iodooct-2-yne an important intermediate in the construction of complex organic molecules. Its participation in various cross-coupling and cycloaddition reactions allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Role as an Intermediate in Natural Product Synthesis

While the direct total synthesis of a specific natural product using this compound as a starting material is not prominently documented, its role is best understood as a versatile synthon. The iodoalkyne functional group is a key component for building molecular complexity. researchgate.net Palladium-catalyzed cross-coupling reactions, for which iodoalkynes are excellent substrates, represent one of the most powerful methods for carbon-carbon bond formation in the total synthesis of natural products. nih.gov The this compound molecule can be viewed as a bifunctional building block: the iodo-group allows for coupling with one molecular fragment, while the alkyne can be used for subsequent coupling or cyclization, enabling the rapid assembly of a complex carbon skeleton. The long alkyl chain can also be a feature that is incorporated into the final natural product structure.

Precursor for Advanced Pharmaceutical Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures form the core of many pharmaceutical agents. Iodoalkynes like this compound are valuable precursors for such "privileged scaffolds." organic-chemistry.org A primary example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction of a 1-iodoalkyne with an organic azide (B81097) provides a direct route to 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles. uniovi.esnih.gov These highly functionalized triazoles are important building blocks in drug discovery. thieme-connect.de

Furthermore, iodoalkynes have been shown to function as halogen-bond-based organocatalysts. This novel activation mode has been used, for example, in the synthesis of bisindolylmethane (BIM) derivatives. rsc.org The indole (B1671886) ring is a well-established privileged scaffold in pharmaceutical development. dntb.gov.ua The ability of this compound to participate in or catalyze the formation of these key structural motifs underscores its importance as a precursor for advanced pharmaceutical scaffolds.

Development of Novel Materials

The unique electronic and physical properties of this compound make it a candidate for the development of new functional materials, particularly in the realm of polymer science.

Synthesis of Iodine-Doped Polymers for Conductive Materials

Conducting polymers are a class of materials with significant potential in electronics. Their conductivity can be dramatically enhanced through a process called doping. Iodine is a well-known and effective p-type dopant for various conjugated polymers. researchgate.net It acts as an electron acceptor (an oxidizing agent), which creates mobile charge carriers (polarons and bipolarons) along the polymer backbone, thereby increasing electrical conductivity. mobt3ath.com

This compound can be explored as a reactive precursor for synthesizing iodine-doped polymers. researchgate.net The iodine can be incorporated during the polymerization process or introduced into a pre-formed polymer. The covalent C-I bond in this compound could potentially be cleaved under thermal or chemical stimuli to release iodine in situ, leading to a doped material. Research into iodine doping of polymer films has shown significant increases in conductivity and changes in optical properties, such as a reduction in the optical band gap. nih.govorganic-chemistry.org

| Polymer System | Dopant | Observed Effect on Conductivity | Observed Effect on Optical Band Gap | Reference |

|---|---|---|---|---|

| Polyterpenol | Iodine Vapor | Increase from 5.05 × 10⁻⁸ S/cm to 1.20 × 10⁻⁶ S/cm | Reduced to 1.5 eV | nih.gov |

| Polyaniline/Clay Nanocomposite | Iodine | Not specified | Decrease from 3.47 eV to 2.18 eV with increasing iodine concentration | mobt3ath.com |

| P3HT:PCBM Blend | Iodine | Increased power conversion efficiency in solar cells | Changes in absorption spectra upon annealing related to iodine release | organic-chemistry.org |

Exploitation of Enhanced Solubility for Polymer Chemistry Applications

A significant practical challenge in polymer chemistry is the often-limited solubility of polymers and their precursors. Good solubility is crucial for solution-based processing techniques (e.g., spin coating thin films) and for ensuring homogeneous reaction conditions during synthesis. The long C5 alkyl chain in this compound enhances its solubility in common nonpolar organic solvents. researchgate.net This property makes it a more suitable monomer or reagent for polymer chemistry applications compared to shorter-chain or less-substituted iodoalkynes. researchgate.net Enhanced solubility allows for higher reactant concentrations, potentially leading to more efficient polymerization and easier processing when creating polymer blends or composites.

Innovative Catalytic and Transformative Processes

The reactivity of the iodoalkyne functional group has been harnessed in a variety of novel catalytic reactions, opening new avenues for chemical synthesis. These processes often proceed under mild conditions with high selectivity.

A key transformation is the gold(I)-catalyzed hydration of 1-iodoalkynes. This reaction provides a direct and efficient pathway to synthesize α-iodomethyl ketones, which are themselves valuable synthetic intermediates. researchgate.netresearchgate.net This method avoids the use of harsh or toxic reagents like mercury salts that are sometimes used in traditional alkyne hydration. researchgate.net

Another innovative process is the palladium-catalyzed aminocarbonylation of iodoalkynes. This reaction efficiently produces alkynyl amides, which are important structural motifs in pharmaceuticals and agrochemicals, by reacting the iodoalkyne with an amine and carbon monoxide. researchgate.net

The versatility of this compound is further demonstrated in copper-catalyzed cycloaddition reactions with azides, which can be performed in green solvents like glycerol, with the catalyst being recyclable. uniovi.es Additionally, iodoalkynes can act as halogen-bond donor organocatalysts, capable of activating carbonyl compounds for subsequent reactions, showcasing a non-traditional mode of catalysis. rsc.org

| Transformation | Catalyst System | Product Type | Significance | Reference |

|---|---|---|---|---|

| Hydration | Au(I)-NHC Complex | α-Iodomethyl ketones | Direct, atom-economical route to functionalized ketones. | researchgate.netresearchgate.net |

| Azide-Alkyne Cycloaddition | CuI | 5-Iodo-1,2,3-triazoles | Forms highly functionalized heterocyclic scaffolds for drug discovery. | nih.gov |

| Aminocarbonylation | Palladium/Phosphine (B1218219) Ligand | Alkynyl amides | Versatile synthesis of amide-containing compounds. | researchgate.net |

| Carbonyl Activation (Friedel-Crafts type) | Iodoalkyne (as organocatalyst) | Bisindolylmethanes | Demonstrates novel halogen-bond based organocatalysis. | rsc.org |

Investigation in Carbon Dioxide Activation and Carboxylation Reactions

The functionalization of unsaturated hydrocarbons through the incorporation of carbon dioxide (CO2) represents a highly attractive and sustainable strategy for the synthesis of valuable carboxylic acids. recercat.cat While significant progress has been made in the carboxylation of terminal alkynes, which possess an acidic C-H bond amenable to activation, the carboxylation of internal iodoalkynes like this compound presents a distinct set of challenges and opportunities. ruhr-uni-bochum.deresearchgate.net

The primary challenge in the carboxylation of this compound is the absence of a terminal C(sp)-H bond, which is the typical site for direct carboxylation in terminal alkynes using coinage metal catalysts like copper and silver. ruhr-uni-bochum.de Therefore, alternative activation strategies are necessary. Research in the broader field of carboxylation suggests two plausible pathways for the incorporation of CO2 into the this compound scaffold: reductive carboxylation across the alkyne or carboxylation involving the carbon-iodine bond.

Transition metal-catalyzed reductive carboxylation of alkynes, while less common than for olefins, offers a potential route. recercat.cat Nickel-catalyzed systems, for instance, have been shown to effect the double carboxylation of internal alkynes to yield maleic anhydrides in the presence of a reducing agent. acs.org Applying such a system to this compound could hypothetically lead to a di-carboxylated product, though the influence of the iodo-substituent on the catalytic cycle and regioselectivity would require systematic investigation.

A second, perhaps more direct, approach would be to leverage the reactivity of the C(sp)-I bond. While the carboxylation of aryl and vinyl halides is well-established, the corresponding reaction with iodoalkynes is less explored. This transformation would likely require a transition metal catalyst capable of oxidative addition into the C-I bond, followed by insertion of CO2. The development of such a protocol would be a significant advance, providing a direct route to 2-alkynoic acids from iodoalkynes.

Hypothetical studies into the transition-metal-catalyzed carboxylation of this compound could involve screening various catalysts, ligands, and reaction conditions, as summarized in the table below. The objective would be to identify a system that selectively promotes CO2 insertion at either the C-I bond or across the triple bond.